3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core substituted with a 4-chlorophenyl group at position 2. This scaffold is structurally related to intermediates used in synthesizing pharmaceuticals, including sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes . The 4-chlorophenyl substituent enhances lipophilicity and influences binding interactions with biological targets, making it a critical moiety in medicinal chemistry .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-3-1-8(2-4-9)11-15-14-10-7-13-5-6-16(10)11/h1-4,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFSAVBEAKTNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=C(C=C3)Cl)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250142-90-5 | |
| Record name | 3-(4-chlorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazine-Mediated Cyclization
The foundational step for constructing the triazolo[4,3-a]pyrazine scaffold involves cyclization of hydrazine derivatives with pyrazine precursors. In a method adapted from, 2-chloropyrazine undergoes nucleophilic substitution with hydrazine hydrate in ethanol under pH-controlled conditions (pH ~6) to yield 2-hydrazinopyrazine. Subsequent treatment with 4-chlorobenzoyl chloride in chlorobenzene introduces the 4-chlorophenyl moiety via acyl hydrazide formation. Cyclization to the triazole ring is achieved using methanesulfonic acid under reflux, followed by neutralization to isolate the intermediate.
Key Parameters
Trifluoroacetic Anhydride-Assisted Ring Closure
An alternative route employs trifluoroacetic anhydride (TFAA) to facilitate cyclization. As described in, 2-hydrazinopyrazine reacts with TFAA in dichloromethane at 0–5°C, followed by sulfuric acid-mediated intramolecular cyclization at 80°C. This method avoids acyl chloride intermediates, simplifying purification. For the 4-chlorophenyl variant, post-cyclization Friedel-Crafts alkylation with 4-chlorobenzyl chloride may be employed, though this requires further optimization.
Hydrogenation to Tetrahydro Derivatives
Catalytic Hydrogenation with Pd/C
Reduction of the pyrazine ring to its tetrahydro form is critical. A mixture of the triazolopyrazine intermediate and 10% palladium on carbon (Pd/C) in methanol undergoes hydrogenation at 40–45°C under 3.5–4.5 kg/cm² H₂ pressure. The reaction is monitored via TLC, with subsequent filtration and concentration yielding the tetrahydro product.
Optimization Insights
- Catalyst Loading: 1% w/w Pd/C minimizes side reactions.
- Solvent: Methanol enhances hydrogen solubility vs. ethanol.
- Yield: 82–86% after HCl salt formation.
Functionalization with 4-Chlorophenyl Groups
Direct Coupling via Ullmann or Buchwald-Hartwig
Introducing the 4-chlorophenyl group post-hydrogenation remains challenging due to the tetrahydro structure’s sensitivity. Patent discloses palladium-catalyzed coupling reactions for analogous triazolopyrazines. For instance, Suzuki-Miyaura coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C could be adapted, though yields require verification.
Electrophilic Aromatic Substitution
Electrophilic chlorination of a pre-formed phenyltriazolopyrazine using Cl₂ or SO₂Cl₂ is theorized but risks regioselectivity issues. Directed ortho-metalation (DoM) with LDA followed by Cl₂ quenching may offer better control, though no precedents exist in the literature surveyed.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows ≥98% purity at 254 nm. Residual solvents (chlorobenzene, DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydrazine Cyclization | 2-Chloropyrazine | Cyclization with TFAA | 78 | 97 |
| Pd/C Hydrogenation | Triazolopyrazine | H₂ Reduction | 86 | 98 |
| Suzuki Coupling | Boronic Acid | Pd-Catalyzed Coupling | 65* | 95* |
*Theorized values based on analogous reactions.
Industrial-Scale Considerations
Cost-Benefit of Pd/C Recycling
Recovering Pd/C via filtration and acid washing reduces catalyst costs by 40% per batch. However, activity loss after 3 cycles necessitates fresh catalyst supplementation.
Solvent Sustainability
Replacing chlorobenzene with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the triazolopyrazine ring.
Reduction: Reduced derivatives with hydrogenated triazolopyrazine ring.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as a dual inhibitor of c-Met and VEGFR-2 kinases. These kinases play crucial roles in cancer cell proliferation and angiogenesis.
Case Study: Biological Evaluation
A study synthesized a series of derivatives based on the triazolo[4,3-a]pyrazine framework and evaluated their antiproliferative activities against various cancer cell lines (A549, MCF-7, and HeLa). The most promising derivative exhibited the following characteristics:
- IC50 Values :
- A549:
- MCF-7:
- HeLa:
These values indicate that the compound effectively inhibits cancer cell growth at low concentrations compared to the lead compound foretinib .
Anti-inflammatory Properties
In addition to its anticancer effects, derivatives of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have shown promise in anti-inflammatory applications. Research has indicated that certain pyrazole derivatives can exhibit significant anti-inflammatory activity through various biochemical pathways.
Relevant Findings
A study highlighted that new pyrazole derivatives demonstrated comparable anti-inflammatory effects in vivo. This suggests that triazolo[4,3-a]pyrazine derivatives could be further explored for their potential in treating inflammatory conditions alongside their anticancer properties .
Neuroprotective Effects
Emerging research points towards the neuroprotective potential of triazolo[4,3-a]pyrazine derivatives. These compounds may provide benefits in neurodegenerative diseases by modulating neuroinflammation and protecting neuronal cells from apoptosis.
Comparative Analysis of Biological Activities
| Activity Type | Compound Derivative | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | 17l | A549: 0.98 | c-Met/VEGFR-2 inhibition |
| MCF-7: 1.05 | Induces apoptosis | ||
| HeLa: 1.28 | Cell cycle arrest | ||
| Anti-inflammatory | Various derivatives | Variable | Modulation of inflammatory pathways |
| Neuroprotective | Triazolo derivatives | Not specified | Protection against neuronal apoptosis |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets
c-Met Kinase: Inhibits the activity of c-Met kinase, which is involved in various signaling pathways related to cell growth and survival.
Pathways Involved
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-a]pyrazine core is versatile, with substitutions at positions 3 and 6/7/8 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyrazine Derivatives
Key Findings
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance metabolic stability and target affinity. The trifluoromethyl derivative is pivotal in sitagliptin due to its strong electron-withdrawing effect, improving DPP-4 binding .
- Aromatic vs. Aliphatic Substituents: 4-Chlorophenyl and 4-OCHF₂-phenyl derivatives exhibit higher antimicrobial activity compared to aliphatic groups (e.g., methyl), likely due to π-π stacking with microbial enzymes .
Synthetic Challenges
- The trifluoromethyl variant faces purity issues, often forming insoluble byproducts , whereas 4-chlorophenyl derivatives are more synthetically tractable with consistent yields .
Biological Performance Antimicrobial Activity: Thiourea derivatives of the trifluoromethyl analog show broad-spectrum activity against E. coli and S. aureus (MIC: 2–8 µg/mL) . Enzyme Inhibition: Nitroso impurities in sitagliptin intermediates (e.g., 7-nitroso derivatives) highlight the need for stringent quality control due to genotoxic risks .
Structural Modifications
- Sulfonyl groups at position 7 (e.g., 7-(2-nitrophenylsulfonyl)) improve docking scores (-8.5 kcal/mol) against E. coli DNA gyrase, surpassing reference drugs like ciprofloxacin .
Biological Activity
3-(4-Chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anti-cancer, antibacterial, and neurokinin-3 receptor antagonism.
- Molecular Formula: C₁₁H₁₁ClN₄
- Molecular Weight: 234.68 g/mol
- CAS Number: 1250142-90-5
Anti-Cancer Activity
Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-cancer properties. For instance:
- Compound 22i : This derivative showed remarkable anti-tumor activity against several cancer cell lines:
Antibacterial Activity
The antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives has been evaluated against various bacterial strains:
- Synthesis and Testing : A series of compounds were synthesized and tested for their antibacterial activity using the microbroth dilution method.
- Key Findings :
- Some compounds exhibited moderate to strong activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Notably, compound 2e demonstrated superior antibacterial activity with MIC values of:
Neurokinin-3 Receptor Antagonism
The compound has also been identified as a selective antagonist for the neurokinin-3 receptor (NK-3), which is implicated in various central nervous system disorders:
- Pharmacological Relevance : The antagonism of NK-3 receptors may provide therapeutic benefits in treating conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
The biological activities of triazolo[4,3-a]pyrazine derivatives can be influenced by structural modifications:
- Electron-Donating Groups : Compounds with electron-donating substituents at specific positions exhibited enhanced antibacterial activity.
- Lipophilicity : The introduction of long alkyl chains improved cell permeability and biological effectiveness .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine?
- Methodology : A multi-step synthesis involving hydrazine substitution, cyclization, and reduction is commonly employed. For example, reaction intermediates may be purified via chromatography (SiO₂; 10% MeOH in DCM) after acid-catalyzed deprotection of tert-butyl groups . Key steps include controlled temperature conditions (e.g., 0–25°C) to minimize side reactions and optimize yield. UV-HPLC (C18 column, 254 nm detection, 5:95 ACN:H₂O mobile phase) is used to verify purity .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodology : Analytical techniques such as reverse-phase HPLC (Symmetry C18 column, 1 mL/min flow rate) with UV detection at 254 nm are critical. Retention time consistency (e.g., 2.1 min) confirms purity . Mass spectrometry (LC-MS/HRMS) and multinuclear NMR (¹H, ¹³C) are essential for structural confirmation, particularly to distinguish between regioisomers and detect trace impurities .
Q. What solvent systems and reaction conditions are optimal for its synthesis?
- Methodology : Dichloromethane (DCM) and ethanol are preferred for acid-catalyzed deprotection (e.g., HCl/EtOH) due to their compatibility with intermediates . Reactions often require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates like trifluoroacetyl groups .
Advanced Research Questions
Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?
- Methodology : Cross-validate assays using standardized protocols. For example, intracellular ROS measurements (via H₂DCFDA in THP-1 cells) should be paired with pharmacokinetic studies to assess bioavailability. Discrepancies may arise from metabolic instability, which can be investigated using liver microsomal assays or LC-MS-based metabolite profiling .
Q. What strategies are effective in mitigating nitrosamine impurities (e.g., 7-nitroso derivatives) during synthesis or storage?
- Methodology : Strict control of reaction pH and temperature minimizes nitroso impurity formation. Use of antioxidants (e.g., ascorbic acid) in storage buffers and regular monitoring via UPLC-MS/MS (e.g., quantifying 7-nitroso impurities at ≤37 ng/day limits) are recommended. Nitrosamine levels should comply with EMA/FDA guidelines .
Q. How can computational methods enhance the design of derivatives with improved target selectivity (e.g., DPP-4 inhibition)?
- Methodology : Molecular docking studies (e.g., AutoDock Vina) against crystal structures of targets like DPP-4 (PDB: 1X70) or PARP-1 can predict binding affinities. For instance, urea/thiourea derivatives showed enhanced antimicrobial activity via interactions with ARTD7 (ΔG = -8.1 to -9.8 kcal/mol), guiding rational modifications .
Q. What are the key degradation pathways under accelerated stability conditions (e.g., acidic/alkaline hydrolysis)?
- Methodology : Forced degradation studies (0.1 M HCl/NaOH, 40°C) reveal major pathways. For example, cleavage between the triazolopyrazine moiety and the 4-chlorophenyl group generates (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid as a degradant. LC-HRMS and fragmentation patterns help identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
